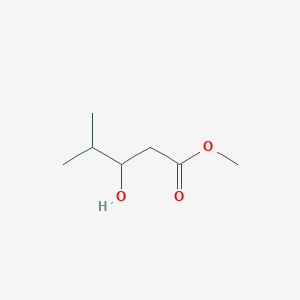

Methyl 3-hydroxy-4-methylpentanoate

Descripción general

Descripción

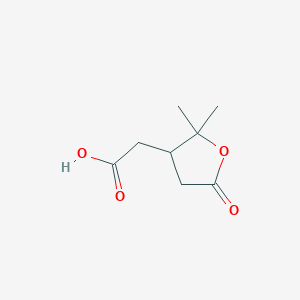

“Methyl 3-Hydroxy-4-methylpentanoate” is an intermediate in synthesizing 3-Hydroxy-4-methylpentanoic Acid . It is also known as the methyl ester of 3-Hydroxy-4-methylpentanoic acid . It has a molecular formula of C7H14O3 .

Synthesis Analysis

“this compound” is synthesized from 3-Hydroxy-4-methylpentanoic Acid . It can be used to prepare 1,3-Polyol arrays via stereoselective rearrangement .Molecular Structure Analysis

The molecular structure of “this compound” consists of 7 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . It has a molecular weight of 146.184 Da .Chemical Reactions Analysis

“this compound” is an intermediate in synthesizing 3-Hydroxy-4-methylpentanoic Acid . It can be used to prepare 1,3-Polyol arrays via stereoselective rearrangement .Aplicaciones Científicas De Investigación

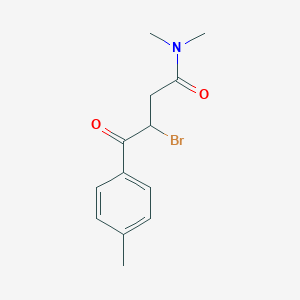

Directed Homogeneous Hydrogenation

Methyl 3-hydroxy-4-methylpentanoate has been studied in the context of directed homogeneous hydrogenation, demonstrating its potential in producing various chemical products. This process involves the use of metal-catalyzed reactions, particularly with rhodium, to achieve selective hydrogenation. The study highlights its role in creating intermediates like methyl 3-hydroxy-2-methylenepentanoate and byproducts such as S-(−)-methyl 3-hydroxy-2-methylenepentanoate (Brown, Evans, & James, 2003).

Renewable γ-Valerolactone Conversion

Research on the conversion of renewable γ-valerolactone to acyclic biobased products, such as 4-hydroxy-methylpentanoate and 4-methoxy-methylpentanoate, reveals the potential of this compound in sustainable chemistry. This process, involving dimethylcarbonate in acid conditions, emphasizes greener chemical technologies and has been implemented in continuous flow (Caretto, Bortoluzzi, Selva, & Perosa, 2016).

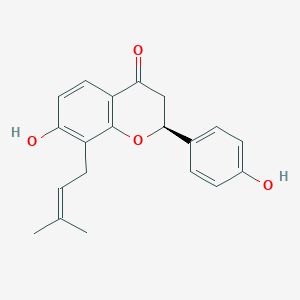

Organoleptic Properties in Perfumery

The compound's organoleptic properties, particularly in the context of perfumery, have been explored. This compound contributes distinct organoleptic characteristics, including walnut, fruity, and camphoraceous notes, which are valuable in the creation of new perfumery ingredients (Snowden, Grenno, & Vial, 2005).

Allylindation in Aqueous Media

This compound plays a crucial role in allylindation reactions in aqueous media, showcasing its utility in creating methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate. These reactions demonstrate the compound's versatility in synthesizing various chemical structures (Bennett & Paquette, 2003).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 3-Hydroxy-4,4-dimethylpentanoate”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

methyl 3-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUDWDUEXPJHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336984 | |

| Record name | Methyl 3-hydroxy-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65596-31-8 | |

| Record name | Methyl 3-hydroxy-4-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane](/img/structure/B109301.png)